molecular formula C9H7ClO3 B14237308 2-Chloro-3-oxo-3-phenylpropanoic acid CAS No. 312307-85-0

2-Chloro-3-oxo-3-phenylpropanoic acid

Cat. No.: B14237308
CAS No.: 312307-85-0
M. Wt: 198.60 g/mol
InChI Key: QSARSHXEQJHWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within α-Halo-β-keto Carbonyl Compounds

2-Chloro-3-oxo-3-phenylpropanoic acid is a prime example of an α-halo-β-keto carbonyl compound. This class of molecules is characterized by a halogen atom positioned on the carbon atom alpha (α) to one carbonyl group, which is itself in a beta (β) position relative to a second carbonyl group. In this specific molecule, the chlorine atom is alpha to the carboxylic acid, and the benzoyl group's ketone is beta to the same carboxylic acid.

The defining feature of α-halo-β-keto carbonyls is their heightened reactivity, stemming from the synergistic electronic effects of the constituent functional groups. The presence of two electron-withdrawing carbonyl groups significantly influences the molecule's chemical behavior. This arrangement leads to several key reactive characteristics:

Multiple Electrophilic Sites: Nucleophiles can potentially attack the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, and, most notably, the halogen-bearing α-carbon. nih.gov

Enhanced Acidity: The hydrogens on the carbon atom between the two carbonyl groups (the α-carbon) would typically be acidic, although in this case, it is substituted with a chlorine atom.

Activated Halogen: The inductive effect of the adjacent carbonyl group polarizes the carbon-halogen bond, making the α-carbon highly electron-deficient and thus exceptionally susceptible to nucleophilic substitution. nih.gov

This inherent reactivity makes α-halo-β-keto compounds powerful intermediates in organic synthesis, serving as precursors for a wide array of molecular structures, particularly heterocycles. nih.gov

Significance of α-Chlorinated Ketones and Carboxylic Acids in Synthetic Design

The synthetic utility of this compound can be appreciated by considering the individual roles of its core structures: α-chlorinated ketones and α-chlorinated carboxylic acids.

α-Chlorinated Ketones are highly valued as versatile building blocks in organic synthesis. nih.gov Their reactivity is dominated by the α-chloro substituent, which acts as an excellent leaving group in nucleophilic substitution reactions. nih.gov This enhanced reactivity, compared to simple alkyl halides, is due to the neighboring carbonyl group, which activates the α-carbon towards SN2 attack. nih.govjove.com This property is leveraged in numerous synthetic applications:

Precursors to Heterocycles: They are fundamental starting materials for synthesizing a vast range of N-, S-, and O-containing heterocyclic compounds, such as benzofurans, pyrroles, and imidazoles. nih.govnih.gov

Formation of α,β-Unsaturated Ketones: Elimination of HCl from α-chloro ketones provides a reliable route to α,β-unsaturated carbonyl compounds, which are key intermediates in Michael additions and other conjugate reactions. libretexts.org

Pharmaceutical Intermediates: The α-chloroketone motif is a key structural element in the synthesis of numerous pharmaceutical agents, including antiretroviral HIV protease inhibitors like Atazanavir. nih.govacs.org

α-Chlorinated Carboxylic Acids also possess unique reactivity that makes them valuable in synthesis. The presence of the chlorine atom on the α-carbon makes them precursors to α-substituted carboxylic acids. They readily undergo SN2 reactions with a variety of nucleophiles. jove.com Unlike α-halo ketones, which can have competing reactions at the carbonyl carbon, α-halo acids can react effectively with even strongly basic nucleophiles. jove.com Under basic conditions, the carboxylic acid is deprotonated to its carboxylate form, which then undergoes nucleophilic substitution at the α-carbon. jove.com This pathway is central to the synthesis of α-amino acids, α-hydroxy acids, and other functionally important molecules. The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids, underscoring their importance. researchgate.net

Synthetic Utility of Key Functional Motifs
Functional GroupKey Reaction TypesCommon Products
α-Chloro KetoneNucleophilic Substitution (SN2), EliminationHeterocycles, α,β-Unsaturated Ketones, Complex Alcohols
α-Chloro Carboxylic AcidNucleophilic Substitution (SN2)α-Amino Acids, α-Hydroxy Acids

Research Trajectory and Unexplored Avenues for this compound

The direct research history of this compound itself is not extensively documented in mainstream chemical literature, suggesting it is more of a specialized synthetic intermediate than a widely studied standalone compound. Its significance is largely derived from the well-established chemistry of its parent classes, α-halo ketones and α-halo acids.

However, the trajectory of related α-halo-β-keto esters and acids points toward several promising and unexplored avenues for this specific molecule:

Asymmetric Catalysis: A major trend in modern organic chemistry is the development of asymmetric reactions to produce enantiomerically pure compounds. Research on related β-halo-α-keto esters has demonstrated successful dynamic kinetic asymmetric transformations. rsc.org Applying similar catalytic systems (e.g., chiral N,N'-dioxide-metal complexes) to this compound could provide enantioselective access to chiral α-chloro-β-hydroxy acids, which are valuable precursors for pharmaceuticals.

Decarboxylative Reactions: The β-keto acid moiety is prone to decarboxylation. This reactivity could be exploited in novel transformations. For instance, enantioselective decarboxylative chlorination has been achieved for other β-ketocarboxylic acids to synthesize chiral α-chloro ketones. researchgate.net Investigating similar organocatalytic decarboxylative functionalizations of this compound could lead to new methods for creating chiral α-chloro-β-aryl ketones.

Synthesis of Novel Heterocycles: Given the multiple reactive sites, the compound could serve as a unique precursor for complex, poly-functionalized heterocyclic systems that are not easily accessible through simpler α-haloketones. The combination of the ketone, chloro-leaving group, and carboxylic acid functionality within one molecule allows for potential tandem or cascade reactions to build molecular complexity efficiently.

Probing Biological Activity: Many molecules containing α-keto acid or chloro-functional groups exhibit interesting biological activities. nih.govmdpi.com While dosage and safety are outside this article's scope, a fundamental unexplored avenue is the screening of this compound and its simple derivatives for potential antimicrobial or enzyme-inhibiting properties, guided by the known bioactivity of related structural classes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-oxo-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSARSHXEQJHWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608455
Record name 2-Chloro-3-oxo-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312307-85-0
Record name 2-Chloro-3-oxo-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 3 Oxo 3 Phenylpropanoic Acid

Direct Halogenation Strategies for β-Keto Acids

The most straightforward approach to synthesizing 2-chloro-3-oxo-3-phenylpropanoic acid is through the direct chlorination of its non-halogenated precursor, 3-oxo-3-phenylpropanoic acid (also known as benzoylacetic acid). This method leverages the reactivity of the α-carbon situated between two carbonyl groups.

The α-carbon in 3-oxo-3-phenylpropanoic acid is highly activated due to the electron-withdrawing effects of both the phenyl ketone and the carboxylic acid moieties. This activation facilitates the removal of a proton and subsequent attack by an electrophilic chlorine source, ensuring high regioselectivity. The reaction almost exclusively occurs at the C2 position, as it is the only enolizable carbon between the two carbonyl functions.

Common electrophilic chlorinating agents are employed for this transformation. N-chlorosuccinimide (NCS) is a widely used reagent due to its mild nature and ease of handling. Other reagents capable of delivering an electrophilic chlorine atom, such as sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂), can also be utilized, although they may require more stringent control of reaction conditions to avoid side reactions. The general transformation involves the reaction of the β-keto acid with the chlorinating agent in a suitable solvent.

Reagent ClassExample ReagentTypical Conditions
N-HaloimidesN-Chlorosuccinimide (NCS)Inert solvent (e.g., CH₂Cl₂, THF), often with a catalyst
Inorganic ChloridesSulfuryl Chloride (SO₂Cl₂)Aprotic solvent, may proceed without a catalyst
Elemental HalogenChlorine (Cl₂)Acetic acid or chlorinated solvents

The selectivity and yield of the α-chlorination are heavily dependent on the reaction conditions, including the choice of catalyst (acidic or basic), solvent, and temperature. The mechanism of halogenation differs based on the pH of the reaction medium.

Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, facilitating tautomerization to the enol form, which then acts as a nucleophile to attack the electrophilic chlorine source. This method is generally effective for achieving monochlorination.

In a basic medium, the reaction occurs via an enolate intermediate. A base abstracts the acidic α-proton to form a highly nucleophilic enolate, which then reacts with the chlorinating agent. While effective, basic conditions can sometimes promote side reactions such as decarboxylation, especially with β-keto acids, or multiple halogenations. For 3-oxo-3-phenylpropanoic acid, careful selection of a mild, non-nucleophilic base and low temperatures is crucial to favor the formation of the desired monochlorinated product. The choice of solvent can also influence the reaction by affecting the solubility of reagents and the stability of intermediates.

Convergent Synthesis Approaches

Convergent synthesis offers alternative routes where the molecular backbone is constructed from smaller, pre-functionalized fragments. These methods are generally less common for this specific target compared to direct chlorination but represent valid synthetic strategies.

A plausible convergent strategy involves a Claisen-type condensation. This approach would begin with a chlorinated phenyl precursor, such as 2-chloroacetophenone. The enolate of 2-chloroacetophenone, generated by a strong base like sodium hydride or lithium diisopropylamide (LDA), could theoretically react with a carboxylating agent like diethyl carbonate or ethyl chloroformate. The subsequent hydrolysis of the resulting ethyl ester would yield the target this compound. This method builds the β-keto acid framework with the chlorine atom already incorporated into one of the starting materials. However, controlling self-condensation and other side reactions of the chlorinated ketone starting material can be challenging.

Asymmetric Synthesis of Chiral this compound

The generation of enantiomerically enriched this compound requires the use of chiral catalysts that can differentiate between the two prochiral faces of the enol or enolate intermediate during the chlorination step. While much of the research in this area has focused on β-keto esters, the principles are directly applicable to β-keto acids. jst.go.jpmdpi.com

Phase-transfer catalysis is another successful strategy. Chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts derived from Cinchona alkaloids can shuttle the enolate from a basic aqueous or solid phase into an organic phase containing the chlorinating agent. This transfer occurs within a chiral environment, leading to an enantioselective reaction. acs.org These reactions typically provide high yields and can achieve excellent enantiomeric excess (ee). acs.org

Furthermore, chiral metal complexes can act as Lewis acids to coordinate with the β-keto acid, creating a rigid chiral environment that directs the incoming electrophile. Complexes of metals like zinc, copper, and nickel with chiral ligands such as PyBidine have been successfully used for the asymmetric chlorination of β-ketoesters. mdpi.com A related asymmetric approach is the decarboxylative chlorination of a substituted malonic acid half-ester, which can generate a chiral α-chloroketone, though this would produce acetophenone (B1666503) rather than the target keto acid.

Catalysis TypeCatalyst ExampleChlorine SourceKey Features
OrganocatalysisCinchona Alkaloid DerivativesN-Chlorosuccinimide (NCS)Forms a chiral ion pair with the enolate, guiding the electrophile. acs.org
OrganocatalysisDiaminomethylenemalononitrileN-Chlorosuccinimide (NCS)Efficiently catalyzes chlorination with low catalyst loading. jst.go.jp
Phase-TransferChiral Quaternary Ammonium SaltsN-Chlorosuccinimide (NCS)Effective for creating a chiral environment for the enolate. acs.org
Metal CatalysisPyBidine-Zn(OAc)₂ ComplexN-Chlorosuccinimide (NCS)Lewis acid activation creates a rigid chiral template. mdpi.com

Enantioselective Catalysis for α-Chlorination

Enantioselective catalysis offers a direct and atom-economical route to chiral α-chloro carbonyl compounds. This approach utilizes a small amount of a chiral catalyst to generate a chiral environment, inducing a facial bias in the reaction of a prochiral enolate with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS).

Research into the α-chlorination of β-keto esters and related compounds has identified several effective catalytic systems. These include metal-based Lewis acid catalysts and metal-free organocatalysts. For instance, chiral bisoxazoline-copper(II) complexes and Ti(TADDOLato) complexes have been shown to catalyze the enantioselective chlorination of β-keto esters with moderate to good enantioselectivities. tum.de Similarly, complexes of zinc with chiral ligands like PyBidine have been developed, promoting the reaction to give chlorinated products with up to 82% enantiomeric excess (ee). mdpi.com

Organocatalysis has emerged as a powerful alternative. Chiral primary amines derived from 1,1'-binaphthyl have been successfully employed in the highly enantioselective decarboxylative chlorination of β-ketocarboxylic acids. nih.gov This method is particularly relevant as it starts from the free acid, which undergoes chlorination followed by decarboxylation to yield an α-chloroketone, demonstrating the feasibility of activating the acid substrate directly. Other organocatalytic systems, such as those based on Cinchona alkaloids and N,N'-Dioxides, function by activating both the nucleophilic substrate and the electrophilic chlorinating agent through a network of non-covalent interactions, achieving high yields and enantioselectivities (up to 97% ee) for the α-chlorination of cyclic β-keto esters. nih.govthieme-connect.com

Catalyst / LigandSubstrate TypeChlorinating AgentSolventYield (%)ee (%)Ref
Chiral Primary Amine (Axial Chiral)β-Ketocarboxylic AcidNCSToluene8592 nih.gov
Amide-based Cinchona AlkaloidCyclic β-Keto EsterNCSToluene>9997 nih.gov
TiCl₂(TADDOLato)β-Keto EsterNCSDichloromethane9188 tum.de
N-PFB-PyBidine-Zn(OAc)₂β-Keto EsterNCSDichloromethane9982 mdpi.com
Chiral N,N'-DioxideCyclic β-Keto EsterNCSToluene9895 thieme-connect.com

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The chiral auxiliary approach is a classical and reliable strategy for asymmetric synthesis. In this method, the starting material, 3-oxo-3-phenylpropanoic acid, is covalently bonded to a chiral molecule (the auxiliary) to form a new compound. The inherent stereochemistry of the auxiliary then directs the subsequent chlorination to one of the two faces of the enolate intermediate, resulting in a diastereoselective transformation. A final step removes the auxiliary to yield the enantiomerically enriched product.

This strategy can be applied by first forming a chiral ester or amide of 3-oxo-3-phenylpropanoic acid. For example, reaction with a chiral alcohol like (-)-menthol or a chiral amine derived from (1R,2R)-trans-1,2-diaminocyclohexane would yield a substrate bearing the chiral controller. acs.orgmdpi.com Upon treatment with a base to form the enolate, the steric bulk of the auxiliary blocks one face of the molecule, forcing the electrophilic chlorine source to attack from the less hindered side.

While direct studies on this compound are limited, analogous research demonstrates the principle's effectiveness. For instance, the trifluoromethylthiolation of β-ketoesters has been achieved with high diastereoselectivity by first converting the ketoester into a chiral enamine using a derivative of trans-1,2-diaminocyclohexane. mdpi.com After the electrophilic attack, hydrolysis removes the auxiliary, affording the α-functionalized β-ketoester with high enantiomeric excess. mdpi.com This highlights the potential of this strategy for installing a chlorine atom with high stereocontrol. The efficiency of the diastereoselection is highly dependent on the choice of auxiliary and the reaction conditions.

Chiral AuxiliarySubstrate TypeElectrophileKey StepDiastereomeric Ratio / Final ee (%)Ref
(-)-Mentholβ-Keto EsterNCSLewis acid-catalyzed chlorinationStereoselection controlled by ligand acs.org
(1R,2R)-Diaminocyclohexane derivativeβ-Keto EsterN-Trifluoromethylthio saccharinFormation of chiral enamine, then electrophilic attackup to 91% ee (after auxiliary removal) mdpi.com

Biocatalytic Approaches for Asymmetric Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild conditions. While the direct enzymatic chlorination of a substrate like 3-oxo-3-phenylpropanoic acid is a developing field, several biocatalytic strategies can be envisioned for its asymmetric synthesis.

One potential route involves the use of halogenase enzymes. Flavin-dependent halogenases, for example, are known to catalyze the electrophilic halogenation of electron-rich aromatic and enol(ate) substrates. These enzymes generate a highly reactive hypohalous acid species within a protected active site, which then functionalizes the bound substrate. While their substrate scope is often specific, enzyme engineering efforts are expanding their applicability to non-natural substrates.

A more established and versatile biocatalytic approach is the asymmetric reduction of a keto group using alcohol dehydrogenases (ADHs). nih.gov This strategy could be applied in a deracemization process. First, non-selective chemical chlorination of 3-oxo-3-phenylpropanoic acid ethyl ester would produce the racemic α-chloro-β-keto ester. An ADH could then be used to reduce the ketone functionality. Due to the enzyme's inherent stereoselectivity, it would preferentially reduce one enantiomer of the racemic mixture to the corresponding chlorohydrin, allowing for the separation of the unreacted enantiomer. More advanced protocols, known as dynamic kinetic resolutions, combine enzymatic reduction with in-situ racemization of the starting material to theoretically convert 100% of the racemic starting material into a single stereoisomer of the product alcohol. nih.gov The asymmetric reduction of the parent compound, 3-oxo-3-phenylpropionic acid ethyl ester, has been demonstrated using whole cells of white turnip, indicating that the core structure is amenable to bioreduction. researchgate.net

Enzyme ClassTransformationSubstrate TypePotential ApplicationRef
Flavin-Dependent HalogenaseElectrophilic ChlorinationElectron-rich enolates, aromaticsDirect asymmetric α-chlorination of the β-keto acid.N/A
Alcohol Dehydrogenase (ADH)Asymmetric Ketone Reductionα-Chloro-β-keto estersKinetic resolution or deracemization of racemic this compound esters. nih.govnih.gov
LipaseEnantioselective Hydrolysis/AcylationRacemic alcohols or estersKinetic resolution of a racemic chlorohydrin derived from the target molecule. nih.gov
Whole Cells (e.g., plant, yeast)Asymmetric Ketone Reductionβ-Keto estersStereoselective reduction of 3-oxo-3-phenylpropanoic acid or its chlorinated derivatives. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 3 Oxo 3 Phenylpropanoic Acid

Decarboxylation Chemistry and Related Transformations

As a β-keto acid, 2-chloro-3-oxo-3-phenylpropanoic acid is prone to decarboxylation (loss of CO2) upon heating. libretexts.orgchemistrysteps.com The presence of the β-carbonyl group facilitates this reaction through a cyclic transition state. masterorganicchemistry.com

Decarboxylative halogenation, also known as halodecarboxylation, is a process where a carboxylic acid is converted to an organic halide with the loss of carbon dioxide. nih.gov In the case of this compound, a related process could be envisioned where decarboxylation is accompanied by a reaction involving the chloro substituent.

More commonly, however, β-keto acids undergo decarboxylation to form an enol intermediate, which then tautomerizes to the more stable ketone. masterorganicchemistry.com For this compound, this would lead to the formation of α-chloroacetophenone. The reaction proceeds through a concerted, six-membered cyclic transition state where the carboxyl proton is transferred to the keto oxygen as the C-C bond cleaves. chemistrysteps.com

In some cases, decarboxylative processes can be coupled with halogenation. For instance, enantioselective decarboxylative chlorination of β-ketocarboxylic acids has been achieved using organocatalysts, leading to the formation of chiral α-chloroketones. researchgate.net This suggests that under specific catalytic conditions, the decarboxylation of this compound could potentially be intercepted to yield different halogenated products, although this would represent a more complex transformation.

The thermal decarboxylation of β-keto acids is a well-established synthetic method. libretexts.org Heating this compound, likely in a suitable solvent, would induce the pericyclic reaction described above, leading to the formation of α-chloroacetophenone and carbon dioxide. The rate of this reaction is influenced by the stability of the cyclic transition state and the solvent environment. Theoretical studies on the decarboxylation of β-keto acids have calculated activation barriers, which are significantly lowered in the corresponding carboxylate anion. nih.gov

Catalysis can also be employed to promote decarboxylation under milder conditions. Both acid and base catalysis are known to facilitate the decarboxylation of β-keto acids. Metal catalysts, such as those based on zirconium dioxide or titanium dioxide, have been studied for the decarboxylation of alkyl-substituted β-keto acids, indicating that the reaction rate can be significantly influenced by the catalyst surface. sjf.edu While specific catalytic systems for this compound are not extensively documented, it is reasonable to infer that similar catalytic principles would apply.

Enolization and Keto-Enol Tautomerism Dynamics

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol tautomers. masterorganicchemistry.com The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-six-membered ring. masterorganicchemistry.com This equilibrium is a fundamental aspect of its structure and reactivity.

The position of the keto-enol equilibrium is highly dependent on several factors, including the nature of the substituents and the polarity of the solvent. missouri.edu Electron-withdrawing substituents at the α-position, such as the chlorine atom in this case, generally favor the enol form by increasing the acidity of the α-proton. ed.gov

Solvent polarity plays a crucial role in determining the predominant tautomer. missouri.edu In nonpolar solvents, the enol form is often favored because the intramolecular hydrogen bond is more stable in the absence of competing solvent interactions. In polar protic solvents, the solvent molecules can hydrogen bond with the keto form, stabilizing it and shifting the equilibrium towards the keto tautomer. Polar aprotic solvents can also influence the equilibrium by interacting with the dipole moments of the tautomers. missouri.edu NMR spectroscopy is a primary tool for studying these equilibria, as the signals for the keto and enol forms are typically distinct and can be integrated to determine their relative populations. thermofisher.comnih.gov

Illustrative Solvent Dependence of Enol Content for a Model β-Dicarbonyl Compound
SolventSolvent Type% Enol Form (at equilibrium)
HexaneNonpolar95%
Carbon TetrachlorideNonpolar90%
ChloroformPolar Aprotic85%
AcetonePolar Aprotic70%
MethanolPolar Protic30%
WaterPolar Protic15%

This table provides representative data for the effect of solvent on the keto-enol equilibrium of a typical β-dicarbonyl compound like acetylacetone. The trend is generally applicable to this compound, although the specific percentages may differ.

Spectroscopic Probes for Tautomeric Equilibria

The presence of a hydrogen atom on the carbon alpha to the ketone allows this compound to exist in a dynamic equilibrium between its keto and enol tautomeric forms. Spectroscopic techniques are instrumental in characterizing and quantifying this equilibrium. masterorganicchemistry.com The position of the equilibrium is highly dependent on factors such as solvent polarity, temperature, and concentration. masterorganicchemistry.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the keto and enol forms. In the keto tautomer, a characteristic signal for the α-proton (the proton on the carbon bearing the chlorine) would be expected. Upon enolization, this signal disappears and is replaced by a new signal for the enolic hydroxyl proton, often appearing as a broad singlet at a downfield chemical shift (typically δ 10-15 ppm) due to intramolecular hydrogen bonding. researchgate.net The α-carbon signal in the ¹³C NMR spectrum also shifts significantly upon tautomerization.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in each tautomer. The keto form is characterized by two distinct carbonyl stretching frequencies: one for the ketone (around 1720-1740 cm⁻¹) and one for the carboxylic acid (around 1700-1725 cm⁻¹). The enol form, conversely, would show a broad O-H stretching band (around 2500-3300 cm⁻¹) for the enolic hydroxyl and the carboxylic acid, a C=C stretching band for the enol double bond (around 1600-1650 cm⁻¹), and a single, often conjugated, carbonyl stretch at a lower frequency. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system present in the enol tautomer (phenyl ring, C=C, and C=O) allows it to absorb UV light at a longer wavelength compared to the non-conjugated keto form. This difference in absorption maxima can be used to determine the relative concentrations of the two tautomers in solution. nih.gov The enol form generally shows a higher molar absorptivity.

The equilibrium tends to favor the enol form in non-polar solvents, where intramolecular hydrogen bonding can stabilize the six-membered ring structure of the enol. masterorganicchemistry.comnih.gov Conversely, polar solvents can solvate the keto form more effectively, shifting the equilibrium in its favor. mdpi.com

Table 1: Predicted Spectroscopic Data for Tautomers of this compound This table presents expected values based on typical ranges for similar β-dicarbonyl compounds.

Spectroscopic Method Keto Tautomer Enol Tautomer
¹H NMR α-H signal (singlet) Enolic OH signal (broad singlet, δ 10-15 ppm)
¹³C NMR Ketone C=O signal (δ ~190-200 ppm) Enolic C=C signals, Conjugated C=O signal (shifted upfield)
IR Spectroscopy Ketone C=O stretch (~1720-1740 cm⁻¹), Carboxylic Acid C=O stretch (~1700-1725 cm⁻¹) Broad O-H stretch (~2500-3300 cm⁻¹), C=C stretch (~1600-1650 cm⁻¹)
UV-Vis Spectroscopy Lower λₘₐₓ Higher λₘₐₓ (due to extended conjugation)

Computational Modeling of Tautomeric Forms

Computational chemistry, particularly using Density Functional Theory (DFT), provides deep insights into the keto-enol tautomerism of β-dicarbonyl compounds. researchgate.netorientjchem.org These methods can accurately predict the geometries, relative energies, and spectroscopic properties of the tautomers.

DFT calculations can be performed in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to simulate solvent effects. nih.govjocpr.com For this compound, computational studies would likely reveal that the enol form is significantly stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the carboxylic acid's carbonyl oxygen.

The calculations would quantify the energy difference (ΔE) and Gibbs free energy difference (ΔG) between the keto and enol forms. A negative ΔG would indicate that the enol form is thermodynamically more stable under the given conditions. Theoretical calculations predict that in the gas phase or non-polar solvents, the enol form is generally more stable for β-dicarbonyls. orientjchem.org The energy barrier for the interconversion between the two forms can also be calculated, providing information about the kinetics of the tautomerization process. researchgate.net

Table 2: Representative DFT Calculation Results for Keto-Enol Tautomerism Hypothetical data based on studies of similar molecules like 3-phenyl-2,4-pentanedione. orientjchem.org

Phase/Solvent Relative Energy of Keto Form (kcal/mol) Relative Energy of Enol Form (kcal/mol) ΔE (Keto - Enol) (kcal/mol) Predicted Dominant Tautomer
Gas Phase 0.00 -4.50 4.50 Enol
Cyclohexane 0.00 -3.80 3.80 Enol
Methanol 0.00 -1.20 1.20 Enol (less dominant)
Water 0.00 +0.50 -0.50 Keto

Reactivity of the β-Ketone Moiety

The ketone functionality in this compound is a primary site for chemical transformations, including nucleophilic additions and condensation reactions.

Carbonyl Addition Reactions (e.g., nucleophilic additions, reductions)

The carbonyl carbon of the β-ketone is electrophilic and susceptible to attack by nucleophiles. medlifemastery.comlibretexts.org This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol product. libretexts.org

Nucleophilic Additions: Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the ketone carbonyl. This reaction must be performed carefully, as these reagents are also strong bases and can deprotonate the carboxylic acid. Protection of the acidic proton is often required before the addition. The reaction results in the formation of a tertiary alcohol.

Reductions: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). NaBH₄ is generally mild enough not to reduce the carboxylic acid. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid. libretexts.org

Condensation and Derivatization at the Ketone Functionality

The ketone group can undergo condensation reactions, particularly with amine-based nucleophiles.

Imine and Enamine Formation: Primary amines react with the ketone to form imines (Schiff bases), while secondary amines yield enamines. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.

Claisen and Aldol-type Condensations: As a β-dicarbonyl compound, this compound is a product of a Claisen-type condensation. jove.comlibretexts.org Further condensation reactions at the α-position are possible. The acidity of the α-proton is significantly increased due to the electron-withdrawing effects of the adjacent ketone, carboxylic acid, and chlorine atom, making it susceptible to deprotonation by a suitable base to form an enolate. youtube.com This enolate can then act as a nucleophile in aldol (B89426) or Claisen condensations with other carbonyl compounds. jove.comtowson.edu

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is another key reactive center, primarily undergoing reactions such as esterification and amidation. The reactivity can be influenced by the steric and electronic environment created by the neighboring substituents.

Esterification and Amidation Kinetics and Mechanisms

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is an equilibrium process, and the removal of water is necessary to drive it to completion. The presence of the bulky phenyl group and the α-chloro atom may introduce some steric hindrance, potentially slowing the reaction rate compared to a less substituted carboxylic acid. acs.org

Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally unfavorable as it results in an acid-base reaction. Therefore, the carboxylic acid must first be "activated." libretexts.org This is typically done by converting it into a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of the amide bond under milder conditions. The kinetics of these reactions are generally faster than direct condensation. The steric hindrance near the carboxyl group could necessitate longer reaction times or more potent coupling agents for efficient conversion. organic-chemistry.org

Reactivity of this compound: Formation of Anhydrides and Acyl Halides Remains Largely Undocumented

Despite the theoretical potential for this compound to form anhydrides and acyl halides, a thorough review of available scientific literature and chemical databases reveals a significant lack of specific research on these particular transformations.

The conversion of carboxylic acids into more reactive derivatives, such as acyl halides and anhydrides, is a fundamental and widely practiced aspect of organic synthesis. Standard laboratory procedures for these conversions are well-established, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) for acyl chloride formation, and dehydrating agents or the reaction of an acyl chloride with a carboxylate salt for anhydride (B1165640) synthesis.

However, the specific application of these methods to this compound is not detailed in the accessible literature. The reactivity of this molecule is likely influenced by the presence of both an alpha-chloro substituent and a beta-keto group. These functional groups can introduce competing reaction pathways and potential instabilities under the conditions typically used for anhydride and acyl halide formation. For instance, the enolizable proton alpha to the ketone and the presence of the chlorine atom could lead to side reactions, such as elimination or rearrangement, when treated with the strong electrophilic reagents required for these transformations.

While databases list related compounds, such as 2-chloro-3-phenylpropanoyl chloride, specific synthetic routes originating from this compound are not provided. The absence of detailed research findings or established protocols suggests that this area of its chemical reactivity is either unexplored or the results are not publicly documented.

Consequently, it is not possible to provide detailed research findings, mechanistic investigations, or data tables for the formation of anhydrides and acyl halides from this compound at this time. Further empirical research would be necessary to determine the optimal conditions, potential yields, and mechanistic pathways for these reactions.

Theoretical and Computational Studies of 2 Chloro 3 Oxo 3 Phenylpropanoic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Energetics

No specific DFT studies on 2-Chloro-3-oxo-3-phenylpropanoic acid have been found in the surveyed literature. Such calculations would be invaluable for determining key electronic properties like charge distribution, dipole moment, and the energies of molecular orbitals. This information is fundamental to understanding the molecule's stability and reactivity.

Ab Initio Methods for Spectroscopic Parameter Prediction

There is no available research applying ab initio methods to predict the spectroscopic parameters (e.g., IR, Raman, NMR spectra) of this compound. These high-level computational methods could provide theoretical spectra to aid in the experimental characterization of the molecule.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound, which would identify stable conformers and the energy barriers between them, has not been reported. Such a study would be crucial for understanding how the molecule's shape influences its interactions and properties.

Reaction Pathway Elucidation and Transition State Characterization

Computational studies aimed at elucidating reaction pathways and characterizing transition states involving this compound are absent from the literature. This type of research would provide mechanistic insights into its synthesis and degradation.

Frontier Molecular Orbital (FMO) Theory Applications

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, central to FMO theory, has not been published. researchgate.netyoutube.comyoutube.com This analysis would be key to predicting the regioselectivity and stereoselectivity of its reactions.

HOMO-LUMO Energy Gaps and Reactivity Predictions

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.gov This principle is widely used to assess and compare the reactivity of different compounds. wuxiapptec.com

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for Related Organic Compounds This table presents typical values for analogous compounds to provide context, as specific data for this compound is not available in the cited literature.

Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Predicted Reactivity
Aromatic Ketone-6.5-1.84.7Moderate
α-Chloro Ketone-7.0-2.05.0Moderate
β-Keto Acid-6.8-1.55.3Relatively Stable
Nitro-substituted Aromatic-7.2-3.53.7High

Electrophilic and Nucleophilic Sites Analysis

Computational methods are essential for identifying the specific sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. A key tool for this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across a molecule, indicating electron-rich regions (potential nucleophilic sites) in shades of red and electron-poor regions (potential electrophilic sites) in shades of blue. nanobioletters.comnih.gov

For this compound, an MEP analysis would predict the following:

Nucleophilic Sites: The oxygen atoms of both the carbonyl group and the carboxylic acid group would exhibit a high negative potential (red/yellow regions), as they are highly electronegative and possess lone pairs of electrons. These sites are prone to attack by electrophiles.

Electrophilic Sites: The carbonyl carbon atom (C3) and the α-carbon bonded to the chlorine atom (C2) would show a significant positive potential (blue regions). This is due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making these carbons susceptible to nucleophilic attack. The acidic hydrogen of the carboxyl group would also be a prominent electrophilic site.

Another theoretical tool, Fukui functions, can provide a more quantitative prediction of local reactivity by analyzing the change in electron density when an electron is added to or removed from the molecule. nih.gov This analysis helps to pinpoint the most reactive atoms for both electrophilic and nucleophilic reactions.

Table 2: Predicted Reactive Sites of this compound

Site TypePredicted Location on MoleculeReasoning
NucleophilicCarbonyl Oxygen (C=O)High electronegativity and lone pairs of electrons.
NucleophilicCarboxyl Oxygen (-OH)High electronegativity and lone pairs of electrons.
ElectrophilicCarbonyl Carbon (C=O)Electron density withdrawn by the adjacent oxygen atom.
Electrophilicα-Carbon (-CHCl-)Inductive effect from the electronegative chlorine atom.
ElectrophilicCarboxyl Hydrogen (-COOH)Acidic proton due to resonance stabilization of the conjugate base.

Stereochemical Prediction and Chiroptical Property Calculations

The this compound molecule contains a chiral center at the C2 carbon, which is bonded to four different groups (a hydrogen atom, a chlorine atom, a benzoyl group, and a carboxyl group). Therefore, it can exist as a pair of enantiomers, (R) and (S).

Chiroptical properties, which describe the interaction of chiral molecules with polarized light, are crucial for distinguishing between enantiomers. The primary chiroptical techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). ORD measures the change in optical rotation with wavelength, while CD measures the differential absorption of left and right circularly polarized light. The characteristic ORD and CD curves, particularly the phenomenon known as the Cotton effect, can be used to determine the absolute configuration of a chiral molecule.

For α-haloketones like this compound, the absolute configuration can often be predicted using empirical rules such as the α-axial haloketone rule . This rule correlates the sign of the Cotton effect observed in ORD/CD spectra with the spatial arrangement of the halogen atom relative to the carbonyl group. Specifically, it considers the conformation of the molecule and predicts a positive Cotton effect if the axial halogen is on the right-hand side when viewed from the carbonyl carbon, and a negative effect if it is on the left.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can simulate the CD and ORD spectra for both the (R) and (S) enantiomers. By comparing the computationally predicted spectra with experimentally measured data, the absolute configuration of the synthesized compound can be unambiguously assigned.

Table 3: Application of the α-Axial Haloketone Rule for Predicting the Cotton Effect This table illustrates the predicted relationship based on established rules for α-haloketones.

EnantiomerAssumed ConformationPosition of Axial Chlorine (viewed from C=O)Predicted Sign of Cotton Effect
(R)-enantiomerChair-likeRightPositive (+)
(S)-enantiomerChair-likeLeftNegative (-)

Derivatives and Analogues of 2 Chloro 3 Oxo 3 Phenylpropanoic Acid: Synthesis and Applications in Organic Synthesis

Synthesis of Ester and Amide Derivatives

The carboxylic acid functionality of 2-chloro-3-oxo-3-phenylpropanoic acid is readily converted into ester and amide derivatives through standard condensation reactions. These derivatives are often more stable and suitable for subsequent transformations in organic solvents.

Esterification: The synthesis of esters, such as ethyl 2-chloro-3-oxo-3-phenylpropanoate, can be achieved by reacting the parent acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst. This transformation is crucial as the resulting β-keto ester is a key precursor for various synthetic applications.

Amidation: Similarly, amide derivatives can be prepared by the reaction of this compound with primary or secondary amines using standard peptide coupling reagents. This leads to the formation of compounds like 2-chloro-N-substituted-3-oxo-3-phenylpropanamides. The nature of the amine substituent can be varied to introduce a wide range of chemical diversity.

The following table summarizes some of the known ester and amide derivatives of this compound.

Derivative NameMolecular FormulaStructure
Ethyl 2-chloro-3-oxo-3-phenylpropanoateC₁₁H₁₁ClO₃EtOOC-CH(Cl)-C(=O)-Ph
2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamideC₁₆H₁₄ClNO₃(3-MeO-Ph)-NH-C(=O)-CH(Cl)-C(=O)-Ph
2-chloro-3-oxo-N,3-diphenylpropanamideC₁₅H₁₂ClNO₂Ph-NH-C(=O)-CH(Cl)-C(=O)-Ph

Transformations Involving the α-Chloro and β-Keto Functionalities

The combination of the α-chloro and β-keto functionalities in the derivatives of this compound allows for a range of synthetically valuable transformations, including characteristic rearrangement and cyclization reactions.

Rearrangement Reactions

One of the most significant rearrangement reactions for α-halo ketones is the Favorskii rearrangement . nih.govprepchem.comrsc.org This reaction typically occurs in the presence of a base and leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. For acyclic α-halo ketones like the derivatives of this compound, the reaction proceeds through a cyclopropanone (B1606653) intermediate. nih.gov

When an ester of this compound is treated with a base such as an alkoxide, it is expected to undergo a Favorskii rearrangement to yield a phenylsuccinic acid derivative. The proposed mechanism involves the formation of an enolate, followed by intramolecular nucleophilic attack to form a cyclopropanone intermediate, which is then opened by the alkoxide nucleophile.

Cyclization Reactions to Form Heterocyclic Frameworks

The β-keto ester or amide moiety present in the derivatives of this compound is a classic precursor for the synthesis of various heterocyclic compounds. The 1,3-dicarbonyl arrangement provides an electrophilic site for reactions with dinucleophiles.

Synthesis of Pyrazoles: Pyrazoles, a class of five-membered nitrogen-containing heterocycles, can be synthesized by the condensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives. chemsynthesis.commdpi.com For instance, the reaction of ethyl 2-chloro-3-oxo-3-phenylpropanoate with hydrazine hydrate (B1144303) is expected to yield a substituted pyrazole. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

Synthesis of Thiazoles: Thiazoles, five-membered sulfur and nitrogen-containing heterocycles, are commonly synthesized via the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. foodb.canih.gov The ethyl ester of this compound, possessing the requisite α-chloro ketone functionality, can react with various thioamides to produce highly substituted thiazole derivatives. This reaction offers a direct route to functionalized thiazoles with potential applications in medicinal chemistry.

Utility as a Chiral Building Block in Enantioselective Synthesis

While specific examples in the literature are scarce, the chiral center at the α-carbon in this compound presents a potential opportunity for its use as a chiral building block in asymmetric synthesis. If the compound can be resolved into its individual enantiomers or if an enantioselective synthesis of one enantiomer can be developed, it would open avenues for the stereocontrolled synthesis of more complex chiral molecules. The development of catalytic asymmetric methods to introduce the α-chloro group would be a significant step in this direction.

Application as a Precursor for Complex Organic Molecules

The diverse reactivity of the functional groups in this compound and its derivatives makes them valuable starting materials for the synthesis of more elaborate organic molecules. The ability to undergo rearrangements and participate in cyclization reactions allows for the rapid construction of diverse molecular scaffolds. While direct applications in the total synthesis of complex natural products are not yet widely reported, the potential for these derivatives to serve as key intermediates is significant. The functional group handles they possess allow for further elaboration and connection to other molecular fragments, paving the way for the assembly of intricate and biologically active compounds.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 3 Oxo 3 Phenylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Chloro-3-oxo-3-phenylpropanoic acid, NMR would provide critical information about its carbon framework, the electronic environment of its protons, and the connectivity between atoms.

Comprehensive ¹H and ¹³C NMR Assignments

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Phenyl Protons: The protons on the phenyl group would typically appear in the aromatic region, approximately between 7.4 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern of the phenyl ring, but for a monosubstituted ring, one would expect a complex multiplet.

Methine Proton (α-carbon): The single proton attached to the carbon bearing the chlorine atom (C2) would likely appear as a singlet at a downfield position, estimated to be in the range of 5.0-5.5 ppm, due to the deshielding effects of the adjacent chlorine, carbonyl, and carboxylic acid groups.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to be a broad singlet, highly dependent on solvent and concentration, appearing far downfield, typically above 10.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule.

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the carbonyl carbons. The ketone carbonyl (C3) would likely resonate around 190-200 ppm, while the carboxylic acid carbonyl (C1) would be found in the 170-180 ppm range.

Phenyl Carbons: The carbons of the phenyl ring would show several signals in the aromatic region, typically between 125 and 140 ppm. The ipso-carbon (the one attached to the carbonyl group) would be at the lower field end of this range.

Alpha-Carbon (C2): The carbon atom bonded to the chlorine (C2) would be significantly deshielded and is expected to appear in the range of 60-70 ppm.

Hypothetical ¹H and ¹³C NMR Data Table (Note: These are estimated values for illustrative purposes, as experimental data is unavailable.)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (COOH)>10.0 (s, br)170-180
2 (CHCl)5.0-5.5 (s)60-70
3 (C=O)-190-200
Phenyl (Ar-H)7.4-8.0 (m)125-140

2D NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques would be essential to confirm the structure and the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the coupling within the phenyl ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the methine proton signal to the C2 carbon signal and the aromatic proton signals to their respective phenyl carbons.

NMR Studies of Tautomeric Forms

This compound is a β-keto acid, a class of compounds known to exhibit keto-enol tautomerism. thermofisher.comcdnsciencepub.com The equilibrium would exist between the keto form and two possible enol forms.

Keto-Enol Tautomerism in this compound

NMR spectroscopy is the primary tool for studying such equilibria in solution. encyclopedia.pub If the rate of interconversion between the keto and enol forms is slow on the NMR timescale, separate sets of signals for each tautomer would be observed. thermofisher.com The relative integration of these signals would allow for the quantification of the equilibrium constant. The position of the equilibrium is highly dependent on the solvent, with non-polar solvents generally favoring the enol form through intramolecular hydrogen bonding, while polar, protic solvents can favor the keto form. masterorganicchemistry.com The ¹H NMR spectrum of the enol tautomer would be characterized by the appearance of a vinyl proton signal and a downfield-shifted enolic hydroxyl proton signal, often above 12 ppm due to strong intramolecular hydrogen bonding. thermofisher.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound (C₉H₇ClO₃). This exact mass can be used to confirm its elemental composition.

Calculated Exact Mass:

C₉: 9 x 12.000000 = 108.000000

H₇: 7 x 1.007825 = 7.054775

Cl³⁵: 1 x 34.968853 = 34.968853

O₃: 3 x 15.994915 = 47.984745

Total (for ³⁵Cl isotope): 198.003273 u

HRMS would also reveal the characteristic isotopic pattern for a chlorine-containing compound, with a prominent M+2 peak (for the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion would undergo fragmentation, producing a characteristic pattern that can be used to confirm the structure. Common fragmentation pathways for carboxylic acids and ketones would be expected. libretexts.org

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a prominent peak at M-45. libretexts.org

Loss of Cl: Cleavage of the carbon-chlorine bond could result in the loss of a chlorine radical (M-35/37).

Benzoyl Cation: Cleavage of the bond between C2 and C3 would be expected to generate a stable benzoyl cation ([C₆H₅CO]⁺) at m/z = 105. This is often a very prominent peak for compounds containing a benzoyl moiety.

Phenyl Cation: Further fragmentation of the benzoyl cation by loss of CO could produce the phenyl cation ([C₆H₅]⁺) at m/z = 77.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, other rearrangements could occur.

Hypothetical Mass Spectrometry Fragmentation Table (Note: These are predicted fragments based on general fragmentation rules.)

m/zPossible Fragment IonFragment Lost
198/200[C₉H₇ClO₃]⁺ (Molecular Ion)-
163[C₉H₇O₃]⁺Cl
153/155[C₈H₆ClO₂]⁺COOH
105[C₇H₅O]⁺ (Benzoyl cation)C₂H₂ClO₂
77[C₆H₅]⁺ (Phenyl cation)C₃H₂ClO₃

Vibrational Spectroscopy (IR and Raman)

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental Infrared (IR) or Raman spectroscopic data for this compound. The characterization of this compound through vibrational spectroscopy has not been reported in the available public domain.

Characteristic Functional Group Vibrations

Without experimental spectra, a detailed analysis of the characteristic functional group vibrations is not possible. Hypothetically, the IR and Raman spectra would be expected to show characteristic bands for the functional groups present in the molecule: a carboxylic acid O-H stretch, a carbonyl C=O stretch from the carboxylic acid, another carbonyl C=O stretch from the ketone, C-Cl stretching, and various vibrations associated with the phenyl ring. The precise wavenumbers of these vibrations would be influenced by the electronic effects of the adjacent chloro and phenyl groups, as well as intermolecular interactions in the solid state.

Hydrogen Bonding and Intermolecular Interactions

The presence of a carboxylic acid group strongly suggests that this compound would exhibit significant hydrogen bonding in the condensed phase. Carboxylic acids typically form dimeric structures through hydrogen bonds between their carboxyl groups. This intermolecular interaction would be observable in vibrational spectroscopy, primarily by a broadening and shifting of the O-H stretching band to lower frequencies in the IR spectrum. However, without experimental data, the specific nature and extent of these interactions for this particular compound cannot be detailed.

X-ray Crystallography

Solid-State Structure Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not retrieve any entries for the crystal structure of this compound. Therefore, no information is available regarding its solid-state structure, including unit cell parameters, space group, and intramolecular bond lengths and angles as determined by X-ray diffraction.

Stereochemical Assignment and Absolute Configuration

As no experimental crystallographic data is available, the stereochemical assignment and absolute configuration of chiral centers in this compound have not been determined through X-ray crystallography. The molecule contains a stereocenter at the carbon atom bearing the chlorine atom (C2). A definitive assignment of its configuration (R or S) would require either enantioselective synthesis and characterization or separation of enantiomers and their analysis by a method such as X-ray crystallography of a single enantiomer or a derivative.

Future Research Directions and Challenges for 2 Chloro 3 Oxo 3 Phenylpropanoic Acid

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For 2-Chloro-3-oxo-3-phenylpropanoic acid, the development of eco-friendly synthetic routes is a critical area for future research. Key challenges include the replacement of hazardous reagents and solvents, improving atom economy, and minimizing energy consumption.

Hypothetically, future research could explore the use of greener solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds. The development of catalytic systems that can operate under milder reaction conditions would also be a significant advancement. However, without foundational studies on the basic synthesis of this compound, these remain speculative avenues. A comparative analysis of potential green synthesis strategies is presented in the table below.

Synthesis StrategyPotential AdvantagesKey Challenges
Aqueous SynthesisReduced environmental impact, improved safety.Low solubility of reactants, potential for side reactions.
BiocatalysisHigh selectivity, mild reaction conditions.Enzyme stability and cost, limited substrate scope.
MechanochemistrySolvent-free conditions, reduced waste.Scalability, understanding of reaction mechanisms.

Exploration of Novel Catalytic Transformations

Catalysis is a cornerstone of modern chemical synthesis, offering pathways to new molecules and more efficient reactions. The exploration of novel catalytic transformations for this compound is an untapped area of research. Future investigations could focus on developing catalysts for asymmetric synthesis to produce enantiomerically pure forms of the compound, which are often crucial for pharmaceutical applications.

Furthermore, new catalytic methods could enable the selective functionalization of the molecule at its various reactive sites. This would open up possibilities for creating a diverse range of derivatives with potentially valuable properties. The lack of current research means that the catalytic potential of this compound is yet to be realized.

Advanced Reaction Engineering for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production is a major hurdle for many chemical compounds. Advanced reaction engineering plays a vital role in overcoming this challenge by optimizing reaction conditions and reactor design for safe, efficient, and scalable synthesis. For this compound, there is no published research on its process development or scale-up.

Future work in this area would need to address fundamental aspects such as reaction kinetics, thermodynamics, and mass transfer limitations. The development of robust and scalable purification methods would also be essential for ensuring the economic viability of its large-scale production.

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of chemicals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. The integration of flow chemistry methodologies for the synthesis of this compound represents a promising but unexplored research direction.

A continuous-flow setup could potentially allow for better control over reaction parameters, leading to higher yields and purities. It could also enable the safe handling of potentially hazardous intermediates and reagents. The table below outlines a hypothetical comparison of batch versus flow synthesis for this compound.

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Limited surface-area-to-volume ratio, potential for thermal runaways.High surface-area-to-volume ratio, excellent heat transfer.
Mass Transfer Often limited by mixing efficiency.Enhanced mass transfer due to small channel dimensions.
Safety Larger volumes of hazardous materials.Smaller reaction volumes, inherently safer.
Scalability Scaling up can be challenging and require significant process redesign.Scalable by running multiple reactors in parallel or for longer durations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.